molecular formula C19H13Cl2NO3 B2494654 7-Chloro-1-(4-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886156-39-4

7-Chloro-1-(4-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2494654
CAS RN: 886156-39-4
M. Wt: 374.22
InChI Key: ZEPJXCLWUFACPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Chloro-1-(4-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves complex chemical reactions. Research indicates the utility of pyrrolo[3,4-c]pyrrole-1,4-diones as pigments, with structural studies focusing on chromophore systems with aromatic substituents and the impact of substituents at the nitrogen atom on molecular structure (Fujii et al., 2002).

Molecular Structure Analysis

The molecular structure is characterized by its non-planarity and specific dihedral angles between the pyrrole, naphthalene, and benzene rings, indicating a complex spatial arrangement (Fujii et al., 2002). The presence of intramolecular hydrogen bonding further contributes to its unique structural properties.

Chemical Reactions and Properties

Chemical reactions of this compound are significantly influenced by its molecular structure. The synthesis process showcases its reactivity with styrene, leading to substituted dihydropyrano pyrrole-diones, whose structure was confirmed via XRD analysis (Silaichev et al., 2012). This reactivity underscores the compound's potential in synthetic organic chemistry.

Physical Properties Analysis

The physical properties, including crystal structure and molecular conformations, are crucial for understanding the behavior of this compound in different environments. The crystallographic analysis reveals detailed insights into its solid-state structure, providing a foundation for predicting its physical behavior in applications (Grubenmann et al., 1993).

Scientific Research Applications

Photoluminescence and Electronic Applications

Polymers containing pyrrolo[3,4-c]pyrrole units and phenylene segments have shown significant promise in electronic applications due to their strong photoluminescence and good photochemical stability. These materials exhibit high solubility and processability, making them suitable for electronic device fabrication, such as in photovoltaic cells and light-emitting diodes (LEDs) (Beyerlein & Tieke, 2000).

Nanotechnology and Material Science

The study of macro and nanocrystals of chlorophenyl derivatives has uncovered their potential in nanotechnology and material science, particularly for applications in electronic filters, frequency doubling circuits, and opto-electronic devices. These compounds demonstrate unique dielectric, fluorescence, photoconductivity, and tribological properties at the nano-scale, indicating their utility in advanced material development (Kolanjinathan et al., 2020).

Antibacterial Agents

Compounds synthesized from chlorophenyl derivatives have been evaluated for their antibacterial efficacy. Simple and convenient synthetic routes have led to the development of compounds with significant activity against both gram-negative and gram-positive bacteria, highlighting their potential in addressing antibiotic resistance (Sheikh et al., 2009).

Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis and medicinal chemistry, chlorophenyl-containing compounds have been explored for their utility in creating novel therapeutic agents. These compounds exhibit a range of biological activities, including antitubercular properties, and serve as key intermediates in the synthesis of diverse pharmacologically active molecules (Kantevari et al., 2011).

Future Directions

: ECHA Substance Information : Therapeutic potential of heterocyclic pyrimidine scaffolds

properties

IUPAC Name

7-chloro-1-(4-chlorophenyl)-2,6-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO3/c1-9-7-14-12(8-13(9)21)17(23)15-16(10-3-5-11(20)6-4-10)22(2)19(24)18(15)25-14/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPJXCLWUFACPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-(4-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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